![molecular formula C14H10O4 B1601198 [1,1'-Biphenyl]-2,4'-dicarboxylic acid CAS No. 606-80-4](/img/structure/B1601198.png)

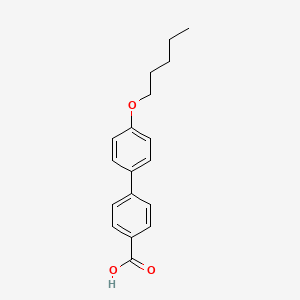

[1,1'-Biphenyl]-2,4'-dicarboxylic acid

Vue d'ensemble

Description

“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is an organic compound that forms colorless crystals . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents . It is also an intermediate for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .

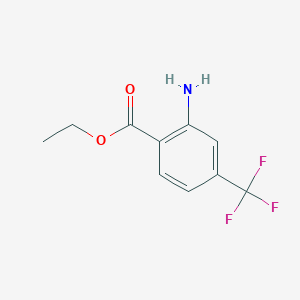

Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-2,4’-dicarboxylic acid” consists of two connected phenyl rings . The 3D structure may be viewed using Java or Javascript .

Applications De Recherche Scientifique

Suzuki Reaction

“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” plays a significant role in the Suzuki Reaction . This reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst . The compound is used in the synthesis of many styrenes, alkenes, and biphenyls .

Synthesis of Biphenyl Derivatives

“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is used in the synthesis of biphenyl derivatives . These derivatives are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Photodynamic Therapy and Cell Imaging

New derivatives of tetrakis (4-carboxyphenyl) porphyrin, which include “[1,1’-Biphenyl]-2,4’-dicarboxylic acid”, have been synthesized and characterized for their potential use in photodynamic therapy and cell imaging . These derivatives have shown significant photophysical data and have been used to examine cell imaging and cytotoxicity against two cancer cell lines .

4. Synthesis of Metal Organic Frameworks (MOFs) “[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is used in the synthesis of MOFs . MOFs are compounds that consist of metal ions or clusters coordinated to organic linkers to form one, two, or three-dimensional structures . They have unique advantages such as high specific surface area, adjustable pores, and adjustable porous surfaces .

Solvothermal Synthesis of Coordination Compounds

“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” can be used in the solvothermal synthesis of new coordination compounds with different transition metal ions . It acts as a bent ligand in the solvothermal synthesis of metal-organic coordination polymers .

6. Synthesis of Efficient Bi-Anchoring Bifuran/Biphenyl Derivatives “[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is used in the synthesis of efficient bi-anchoring bifuran/biphenyl derivatives . These derivatives are prepared via Suzuki coupling reaction .

Safety and Hazards

“[1,1’-Biphenyl]-2,4’-dicarboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propriétés

IUPAC Name |

2-(4-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSIHEZXQNJQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40527408 | |

| Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40527408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-2,4'-dicarboxylic acid | |

CAS RN |

606-80-4 | |

| Record name | [1,1'-Biphenyl]-2,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40527408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)

![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)

![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)

![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)